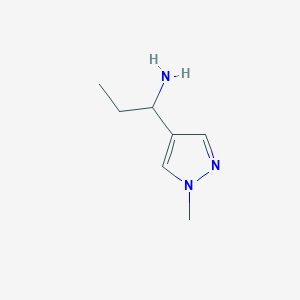

1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-7(8)6-4-9-10(2)5-6/h4-5,7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSKQUHMPDXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265057 | |

| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-61-3 | |

| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine and Analogues

Established Synthetic Routes to Pyrazole-Containing Propanamines

The construction of the 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold can be approached through several synthetic strategies. These routes often involve the initial formation of a functionalized pyrazole (B372694) ring, followed by the elaboration of the propanamine side chain at the C4 position.

Regioselective and Stereoselective Synthesis Strategies

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when constructing unsymmetrically substituted rings. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a classical and widely used method for pyrazole formation. The regiochemical outcome is influenced by the nature of the substituents on both reactants and the reaction conditions.

A plausible and controlled synthesis of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would likely commence with a pre-functionalized pyrazole core, such as 1-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate allows for the regioselective introduction of the propyl group at the C4 position. A multi-step sequence from this aldehyde is a common strategy:

Grignard Reaction: The reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an ethylmagnesium halide (e.g., ethylmagnesium bromide) would yield the secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. This reaction stereoselectively produces a racemic mixture of the alcohol.

Oxidation: The resulting secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. docbrown.infobyjus.com

Reductive Amination: The final amine is then synthesized via reductive amination of the ketone. ineosopen.org This can be achieved using various reagents, such as sodium cyanoborohydride and ammonium (B1175870) acetate, or through catalytic hydrogenation in the presence of ammonia. This step also typically results in a racemic product unless a chiral auxiliary or catalyst is employed for stereoselective synthesis.

| Step | Reactant(s) | Reagent(s) | Product | Ref. |

| 1 | 1-methyl-1H-pyrazole-4-carbaldehyde | Ethylmagnesium bromide | 1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | |

| 2 | 1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | Pyridinium chlorochromate (PCC) | 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | docbrown.info |

| 3 | 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | NH₃, H₂, Raney Ni | 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | researchgate.net |

Multi-component Reaction Approaches for Pyrazole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrazole derivatives. While a direct MCR for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not prominently described, MCRs are widely used to generate substituted pyrazole cores which could then be further functionalized. For instance, a three-component reaction involving a hydrazine (B178648), a 1,3-dicarbonyl compound, and another component can lead to highly substituted pyrazoles.

A hypothetical MCR approach to a precursor could involve the reaction of methylhydrazine, a suitable three-carbon building block with latent amine functionality, and a dicarbonyl equivalent. However, controlling the regioselectivity to obtain the desired 1,4-disubstituted pattern can be challenging.

Functional Group Interconversions and Derivatization Strategies

Once the 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold is obtained, it can undergo a variety of chemical transformations at both the amine functionality and the pyrazole ring.

Amine-Centered Reactions: Nucleophilic Substitutions and Condensations

The primary amine group of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a versatile functional handle for a range of nucleophilic reactions.

N-Acylation: The amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. orientjchem.org For example, reaction with acetic anhydride (B1165640) would yield N-(1-(1-methyl-1H-pyrazol-4-yl)propyl)acetamide. This reaction is generally high-yielding and proceeds under mild conditions.

N-Alkylation: The amine can also undergo alkylation with alkyl halides. researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved. For instance, reaction with an alkyl bromide in the presence of a non-nucleophilic base would lead to the corresponding secondary or tertiary amine.

| Reaction Type | Substrate | Reagent(s) | Product Type | Ref. |

| N-Acylation | Primary Amine | Acetic Anhydride, Pyridine | N-Arylacetamide | orientjchem.org |

| N-Alkylation | Primary Amine | Alkyl Bromide, K₂CO₃ | Secondary/Tertiary Amine | researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.net |

Pyrazole Ring Modifications and Substitutions

The pyrazole ring in 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The 1-methyl group is weakly activating, while the 4-propylamine group is also generally considered activating and ortho-, para-directing. In the case of the pyrazole ring, the positions available for substitution are C3 and C5.

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the 4-position if it is unsubstituted. researchgate.net Since the 4-position is already substituted in the target molecule, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at either the C3 or C5 position, depending on the electronic and steric influences of the substituents.

Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov The nitro group would be directed to one of the vacant positions on the pyrazole ring, again influenced by the existing substituents.

These modifications of the pyrazole core can provide access to a wide range of analogues with potentially altered biological or physical properties.

| Reaction Type | Substrate | Reagent(s) | Expected Product Position | Ref. |

| Halogenation | 1-methyl-4-propylpyrazole analogue | N-Bromosuccinimide (NBS) | C3 or C5 | researchgate.net |

| Nitration | 1-methyl-4-propylpyrazole analogue | HNO₃, H₂SO₄ | C3 or C5 | nih.gov |

Investigation of Biological Activities and Pharmacological Modulations in Vitro and Non Human Systems

Exploration of Broad Biological Spectra in Pyrazole-Amine Compounds

The pyrazole (B372694) scaffold is a versatile structural motif that has been extensively explored for its diverse pharmacological applications. globalresearchonline.net The incorporation of an amine functional group often enhances the biological profile, leading to compounds with significant therapeutic promise. These derivatives have been reported to exhibit a range of activities, including anti-inflammatory, antimicrobial, antitumor, and antiparasitic effects. nih.govnih.gov

Pyrazole-amine compounds and their derivatives have shown notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. Research has highlighted their potential as lead structures for the development of new antimicrobial agents. nih.gov

Antibacterial Activity: Substituted pyrazole derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 5-aminopyrazole derivatives displayed good antibacterial properties against strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive). nih.gov In one study, a series of novel pyrazole analogues were synthesized and tested for antimicrobial activity. Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed high activity against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while another derivative exhibited significant activity against the Gram-negative E. coli at the same concentration. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) products have demonstrated powerful antimicrobial activities against E. coli and S. Typhi. mdpi.com

Antifungal Activity: The antifungal potential of pyrazole compounds is also well-documented. nih.gov Studies have shown that specific derivatives can be highly effective against fungal strains. For example, one synthesized pyrazole derivative was found to be highly active against Aspergillus niger, showing a MIC value of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another 5-aminopyrazole derivative exhibited moderate activity against fungi such as Candida albicans and Saccharomyces cerevisiae. nih.gov This broad-spectrum activity underscores the potential of the pyrazole-amine scaffold in developing new antifungal therapies.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity Measurement (MIC) | Reference |

| 5-Aminopyrazole Derivative | Bacillus subtilis (Gram +) | Inhibition Zone: 7.3 ± 1.1 mm | nih.gov |

| 5-Aminopyrazole Derivative | Candida albicans (Fungus) | Inhibition Zone: 6.6 ± 1.1 mm | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Escherichia coli (Gram -) | "Powerful activity" | mdpi.com |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | nih.gov |

| Pyrazole Derivative | Aspergillus niger (Fungus) | 1 µg/mL | nih.gov |

Pyrazole derivatives are recognized for their significant anti-inflammatory properties, with some compounds acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov

In cellular models, new series of pyrazolyl thiazolones have been shown to exert potent anti-inflammatory effects. The most active compounds in one study displayed COX-2 inhibitory activities comparable to celecoxib (B62257), with IC₅₀ values ranging from 0.09–0.14 µM. nih.gov These compounds also demonstrated significant inhibition of 15-lipoxygenase (15-LOX), with IC₅₀ values between 1.96 to 3.52 µM. nih.gov The dual inhibition of both COX-2 and 15-LOX pathways suggests a comprehensive mechanism for reducing inflammation. nih.gov Further investigations using in vivo models, such as the carrageenan-induced rat paw edema assay, have confirmed the potent anti-inflammatory activity of pyrazole derivatives, with some showing edema inhibition percentages as high as 91.11%, surpassing that of celecoxib (86.66%). nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and safer treatments is urgent, and pyrazole-containing compounds have emerged as a promising chemotype. mdpi.com Various pyrazole derivatives have been synthesized and evaluated for their in vitro activity against different Leishmania species, including L. tropica, L. infantum, L. amazonensis, and L. braziliensis. nih.govmdpi.comresearchgate.net

Studies on endoperoxide–pyrazole hybrids revealed activity against Leishmania promastigotes. mdpi.com The conversion of these hybrids into their salt forms, such as hydrochloride salts, improved solubility and broadened the spectrum of action, with one compound, OZ1•HCl , being the most active against both L. tropica and L. infantum. mdpi.com In other research, a phenyl pyrazoline derivative with a propanoyl side chain was identified as a highly potent agent against L. donovani, with an IC₅₀ value of 0.0112 µg/mL, significantly more active than the standard drug miltefosine. academicjournals.org Synthetic pyrazole azamacrocycles have also shown selective leishmanicidal activity, reducing parasite infectivity and division, potentially by altering parasitic metabolic pathways and inhibiting iron-superoxide dismutase (Fe-SOD). nih.gov

Table 2: Antileishmanial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Leishmania Species | Form | Activity (IC₅₀) | Reference |

| Endoperoxide–pyrazole hybrid salts | L. tropica | Promastigote | 135– >400 µM | mdpi.com |

| Endoperoxide–pyrazole hybrid salts | L. infantum | Promastigote | 164– >400 µM | mdpi.com |

| Phenyl pyrazoline with propanoyl side chain | L. donovani | Amastigote | 0.0112 µg/mL | academicjournals.org |

| Phenyl pyrazoline derivative | L. aethiopica | Amastigote | 0.28±0.03 µg/mL | academicjournals.org |

| Pyrazole-tetrazole hybrid | L. braziliensis | - | "Most potent" | researchgate.net |

The pyrazole scaffold is a key component in many compounds designed to inhibit cancer cell growth. mdpi.comsrrjournals.com These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those from breast, lung, leukemia, and colon cancers. srrjournals.commdpi.comnih.gov

For example, certain 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were found to be highly potent against human erythroleukemia (K562) and lung cancer (A549) cells, with one compound being 5- to 35-fold more potent than the reference drug ABT-751. mdpi.com Another study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) found that one compound (3f ) exhibited a significant inhibitory response, with an IC₅₀ value of 14.97 µM after 24 hours of treatment, while showing minimal toxicity to normal fibroblast cells. nih.gov The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, a novel pyrazole was shown to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle. nih.gov

Table 3: Antiproliferative Activity of Pyrazole Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative | K562 (Leukemia) | 0.021 µM | mdpi.com |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative | A549 (Lung) | 0.69 µM | mdpi.com |

| Pyrazole derivative 3f | MDA-MB-468 (Breast) | 14.97 µM (24h) | nih.gov |

| Pyrazole benzothiazole (B30560) hybrid | HT29 (Colon) | 3.17 µM | mdpi.com |

| Pyrazole benzothiazole hybrid | A549 (Lung) | 6.77 µM | mdpi.com |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | H460 (Lung) | 0.15 ± 0.01 µM | tandfonline.com |

Molecular Target Identification and Engagement Studies

To understand the mechanisms underlying their broad biological activities, research has focused on identifying the specific molecular targets of pyrazole-amine compounds. These studies have revealed that pyrazole derivatives can act as potent inhibitors of various enzymes crucial for pathological processes.

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been identified as potent inhibitors of several kinases. mdpi.com

Checkpoint Kinase 1 (CHK1): CHK1 is a key player in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Pyrazoloquinolinone and other pyrazole derivatives have been developed as CHK1 inhibitors. researchgate.net Molecular docking studies show that these compounds can fit into the ATP-binding pocket of CHK1, forming hydrogen bonds with key amino acids like Glu85 and Ser147. nih.gov One potent pyrazolo[4,3-c]quinolin-4-one derivative (compound 52 ) was found to have a CHK1 IC₅₀ of 3.1 nM. researchgate.net

Monopolar Spindle 1 (MPS1): MPS1 is a crucial kinase for the mitotic checkpoint, making it an attractive target for cancer therapy. A series of pyrazolo[3,4-b]pyridine-based compounds were investigated as MPS1 inhibitors. researchgate.net A representative compound from this series exhibited a strong kinase inhibitory potency against MPS1 with an IC₅₀ value of 2.596 nM. researchgate.net Structure-based design has also led to the development of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1, with a 1-methylpyrazole (B151067) substituent proving beneficial for both potency and metabolic stability. acs.org

Amidase Inhibition: Amide bond-hydrolyzing enzymes are involved in various physiological processes, including inflammation. N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an intracellular amidase that degrades the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.gov A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core has been identified. One compound, ARN19689 , was found to inhibit human NAAA in the low nanomolar range (IC₅₀ = 0.042 µM) through a non-covalent mechanism. nih.gov

Glycosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrazole-based compounds have emerged as a promising scaffold for developing α-glucosidase inhibitors. researchgate.net A series of acyl pyrazole sulfonamides were all found to be more potent inhibitors of α-glucosidase than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. nih.gov Another study on pyrazole hydrazone derivatives identified compounds with potent α-glucosidase inhibitory activity, with IC₅₀ values around 360 µM. tandfonline.com Kinetic studies often indicate a competitive mode of inhibition for these compounds. researchgate.net

Table 4: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme Target | Derivative Class | Activity (IC₅₀ / Kᵢ) | Reference |

| CHK1 Kinase | Pyrazolo[4,3-c]quinolin-4-one | 3.1 nM | researchgate.net |

| MPS1 Kinase | Pyrazolo[3,4-b]pyridine | 2.596 nM | researchgate.net |

| NAAA Amidase | Pyrazole azabicyclo[3.2.1]octane sulfonamide | 0.042 µM | nih.gov |

| α-Glucosidase | Acyl pyrazole sulfonamide | 1.13 ± 0.06 µM | nih.gov |

| α-Glucosidase | Pyrazole hydrazone | 360.4 ± 0.7 µM | tandfonline.com |

Elucidation of Cellular and Biochemical Pathways

The pyrazole scaffold is a key feature in compounds investigated for their anti-virulence properties, particularly their ability to inhibit bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov The disruption of biofilm formation is a significant therapeutic strategy.

Investigations into N-phenyl-1H-pyrazole-4-carboxamide derivatives, which share the core pyrazole ring with 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, have demonstrated their capacity to reduce biofilm formation in multiple strains of Staphylococcus aureus (ATCC 29213, ATCC 25923, and ATCC 6538). nih.gov The activity of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) for biofilm inhibition. One of the most effective compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, exhibited IC50 values ranging from 2.3 to 32 µM across the different bacterial strains. nih.gov This indicates a potent inhibitory effect on the initial stages of biofilm development. While the precise mechanism is not fully elucidated, it is hypothesized that these compounds may interfere with bacterial adhesion, quorum sensing pathways, or the production of the extracellular matrix, thereby disrupting the integrity of the biofilm structure.

| S. aureus Strain | IC50 (µM) |

|---|---|

| ATCC 29213 | 2.3 |

| ATCC 25923 | 15 |

| ATCC 6538 | 32 |

The interaction of pyrazole derivatives with cellular receptors can trigger significant changes in intracellular signaling. As established, compounds structurally related to 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can act as positive allosteric modulators of the M4 muscarinic receptor. nih.gov M4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/Go family of G-proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This modulation of the cAMP pathway affects the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a wide array of cellular functions.

Furthermore, other pyrazole-containing compounds have been identified as potent activators of Nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels. NAD+ is a critical coenzyme for metabolic redox reactions and a substrate for enzymes involved in signaling and aging, such as sirtuins and PARPs. nih.gov By activating NAMPT, such compounds can enhance NAD+ biosynthesis, thereby modulating cellular metabolism and energy homeostasis. This suggests a potential role for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in influencing fundamental metabolic pathways.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

The pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. Studies on pyrazole-containing molecules in non-human models provide a framework for understanding the potential in vivo behavior of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

In vivo disposition studies of a complex pyrazole derivative, DPC 423, were conducted in mice, rats, and dogs. nih.gov Following administration, the unchanged parent compound was the major component found in plasma and urine samples, though significant species differences in the metabolic profiles were observed. nih.gov For instance, rats produced a more complex array of metabolites compared to dogs and humans. This highlights the importance of multi-species studies in preclinical evaluation.

Distribution studies are also crucial, particularly for CNS-active compounds. Autoradiography experiments with a radiofluorinated pyrazol-4-yl-pyridine M4 PAM in rodents showed M4-specific binding in brain sections. nih.gov However, this class of compounds was generally found to have low brain uptake, which could limit its systemic exposure within the central nervous system and thus its efficacy for CNS targets. nih.gov This suggests that while receptor affinity may be high, factors such as P-glycoprotein (P-gp) efflux could be a hurdle for brain penetration.

In vitro metabolic stability assays are essential for predicting a compound's in vivo half-life and clearance. These assays typically utilize liver microsomes or hepatocytes from various species, including rats, dogs, and humans. researchgate.net The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) enzymes.

Studies on pyrazole-containing compounds have revealed several common metabolic pathways. The disposition of DPC 423 showed that metabolism can occur at various sites on the molecule. nih.gov Common transformations for amine-containing compounds include oxidation of the aminomethyl group to an aldehyde and subsequently to a carboxylic acid. Other significant pathways include the formation of acyl glucuronide and carbamyl glucuronide conjugates. nih.gov The identification of glutathione (B108866) (GSH) adducts in these studies also points to the formation of reactive intermediates during metabolism. nih.gov

Direct interaction with metabolic enzymes is also a key consideration. Investigations into novel urea-containing pyrazole derivatives identified direct CYP inhibition as a potential issue. nih.gov Specifically, early compounds in the series showed inhibitory activity against multiple CYP isoforms. This issue was addressed through structural modifications aimed at modulating lipophilicity, which successfully resulted in compounds with attenuated CYP inhibition. nih.gov This demonstrates that the pyrazole core can be modified to optimize metabolic properties and minimize undesirable drug-drug interactions.

| Metabolic Reaction | Intermediate/Metabolite | Enzyme System Implicated |

|---|---|---|

| Oxidation | Aldehyde, Carboxylic Acid | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |

| Glucuronidation | Acyl Glucuronide, Carbamyl Glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Reactive Intermediate Formation | Glutathione (GSH) Adducts | Cytochrome P450 (CYP) Enzymes |

| Hydroxylation | Phenolic Metabolites | Cytochrome P450 (CYP) Enzymes |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine Derivatives

Systematic Modification of the 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Scaffold

Systematic modification of the 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold is a fundamental approach in medicinal chemistry to delineate the pharmacophoric elements essential for biological activity. This involves altering various parts of the molecule, including the pyrazole (B372694) ring, the propanamine side chain, and the terminal amino group, to probe the chemical space and identify key structural features that govern ligand-target interactions.

Influence of Substituent Effects on Biological Potency and Selectivity

For instance, in the development of positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), studies on analogous N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative substituents on the benzamide (B126) moiety significantly increase potency. nih.gov Specifically, the introduction of a nitro group at the para-position of the benzamide ring led to a substantial enhancement in both binding and functional activities. nih.gov Furthermore, the addition of a halogen atom, such as fluorine, to the ortho-position of the 1-phenyl ring further improved the compound's efficacy. nih.gov These findings highlight the sensitivity of the target receptor to the electronic landscape of the ligand.

A hypothetical SAR study on 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine derivatives could explore similar principles. The table below illustrates potential modifications and their predicted impact on activity, based on general medicinal chemistry principles.

| Modification Site | Substituent | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| Pyrazole Ring (Position 3 or 5) | Electron-withdrawing group (e.g., -CF3, -CN) | Potentially increases | May enhance binding affinity through specific electronic interactions with the target. |

| Pyrazole Ring (Position 3 or 5) | Bulky alkyl group (e.g., -t-butyl) | Potentially decreases | May introduce steric hindrance, preventing optimal binding. |

| Propanamine Chain (α-carbon) | Methyl group | May increase or decrease | Can alter conformation and interaction with hydrophobic pockets. |

| Terminal Amine | N-alkylation (e.g., -CH3, -CH2CH3) | Potentially decreases | May disrupt crucial hydrogen bonding interactions with the target. |

Stereochemical Aspects in Ligand-Target Interactions

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target, which is itself a chiral entity. The 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine molecule possesses a chiral center at the carbon atom of the propanamine side chain to which the amino group is attached. Consequently, it can exist as two enantiomers, (R)- and (S)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

The differential activity of enantiomers arises from the three-dimensional arrangement of their atoms, which dictates how they fit into the binding site of a receptor or enzyme. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may have lower affinity, be inactive, or even produce off-target effects.

In a study of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors, the individual enantiomers were separated and their inhibitory activities were evaluated. acs.org This research underscores the importance of stereochemistry in determining the pharmacological profile of chiral compounds. For 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine derivatives, it is crucial to resolve the enantiomers and assess their biological activities independently to identify the more potent and selective stereoisomer.

| Enantiomer | Hypothetical Activity | Rationale for Differential Activity |

|---|---|---|

| (S)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | High Potency | Optimal three-point interaction with the target's binding site (e.g., hydrogen bond, hydrophobic interaction, ionic interaction). |

| (R)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | Low Potency or Inactive | Suboptimal fit in the binding site, leading to weaker or no interaction with key residues. |

Design Principles for Enhanced Selectivity and Efficacy

The rational design of analogues of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with enhanced selectivity and efficacy is guided by the SAR data obtained from systematic modifications. Key design principles often involve the strategic introduction of functional groups that can exploit specific features of the target's binding pocket while minimizing interactions with off-target proteins.

One common strategy is the use of bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. For example, in the context of pyrazole-based compounds, a carboxylic acid group might be replaced with a tetrazole ring to maintain acidic character while potentially improving metabolic stability. tcichemicals.com

Another design principle is to rigidify the molecule's conformation to favor the bioactive conformation. This can be achieved by introducing cyclic structures or by incorporating double or triple bonds. A more rigid molecule may have a higher affinity for its target due to a lower entropic penalty upon binding.

Furthermore, leveraging computational modeling and structure-based drug design can provide valuable insights into the ligand-target interactions at a molecular level. Docking studies can predict the binding mode of different analogues and help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For instance, the design of selective Raf kinase inhibitors based on an amino-1H-pyrazole amide scaffold was guided by structure-based design principles. nih.gov

Analogues and Homologues of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine

A wide array of analogues and homologues of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine have been synthesized and evaluated to explore the chemical space around this scaffold. These modifications can be broadly categorized into alterations of the pyrazole core, the alkylamine side chain, and the terminal amino group.

Modifications of the Pyrazole Ring:

Substitution at other positions: Introducing substituents at the 3- and 5-positions of the pyrazole ring can significantly impact activity. For example, in a series of pyrazole-based inhibitors, the introduction of aryl groups at these positions was found to be crucial for potency.

Bioisosteric replacement of the pyrazole ring: The pyrazole ring itself can be replaced by other five-membered heterocycles such as isoxazole, thiazole, or triazole to modulate the electronic and steric properties of the molecule and potentially discover novel scaffolds with improved properties. tcichemicals.com

Modifications of the Propanamine Side Chain:

Homologation: The length of the alkyl chain can be varied. For example, changing the propyl group to an ethyl or butyl group can alter the molecule's flexibility and its ability to reach specific binding pockets.

Branching: Introducing branching on the alkyl chain, for instance, by adding a methyl group to the α- or β-carbon, can influence the molecule's conformation and metabolic stability.

Introduction of functional groups: Incorporating functional groups such as hydroxyl or carbonyl groups into the side chain can introduce new hydrogen bonding interactions and alter the polarity of the molecule. For example, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one contains a ketone functionality. mdpi.com

Modifications of the Terminal Amine:

N-Alkylation and N-Arylation: Substitution on the terminal amino group with alkyl or aryl groups can modulate the basicity and lipophilicity of the molecule. However, in many cases, a primary amine is essential for key hydrogen bonding interactions with the target.

Acylation: Conversion of the amine to an amide can significantly alter the electronic properties and hydrogen bonding capabilities of this part of the molecule.

The following table provides examples of known analogues and homologues of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and related structures.

| Compound Name | Structural Modification | Reference |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine | Isomeric propanamine chain | researchgate.net |

| N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine | N-methylation and isomeric propyl group on pyrazole | epa.gov |

| 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | Introduction of a hydroxyl group on the propanamine chain | beilstein-journals.org |

| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | Multiple pyrazole moieties and a phenol (B47542) group | nih.gov |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Replacement of the propanamine side chain with a boronic ester | nih.gov |

Computational Chemistry and Advanced Theoretical Analyses

Quantum Chemical Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity and interactions.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting how a molecule will interact with other species. pku.edu.cnlibretexts.orgyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For pyrazole (B372694) derivatives, the distribution of these orbitals is influenced by the substituents on the ring. In 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the electron-donating nature of the methyl and aminopropyl groups is expected to raise the energy of the HOMO, enhancing its nucleophilic character. The charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on different atoms. researchgate.netrsc.org In pyrazole rings, the nitrogen atoms typically bear a negative charge, making them potential sites for hydrogen bonding and coordination with metal ions. frontiersin.org The specific charge distribution in 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would be influenced by the N-methyl group and the C4-propan-1-amine side chain, with the amine group itself being a primary site for protonation and electrostatic interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole | -6.5 | 1.2 | 7.7 |

| 1-Methylpyrazole (B151067) | -6.2 | 1.3 | 7.5 |

| 4-Aminopyrazole | -5.9 | 1.5 | 7.4 |

Note: These values are representative examples for substituted pyrazoles to illustrate electronic trends and are not the calculated values for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Prototropic tautomerism is a common feature of N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. mdpi.com However, in 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the presence of a methyl group at the N1 position precludes this type of tautomerism.

Consequently, the focus of theoretical analysis shifts to the conformational landscape of the flexible propan-1-amine side chain. The rotation around the single bonds (C4-Cα and Cα-Cβ of the propyl chain) gives rise to various conformers with different energies. Computational methods, such as potential energy surface (PES) scans, can be employed to identify the most stable, low-energy conformations. Understanding the preferred three-dimensional structure is crucial, as the specific spatial arrangement of the amine group relative to the pyrazole ring will dictate how the molecule fits into a protein's binding site.

Molecular Dynamics Simulations and Ligand-Protein Docking

To explore the potential of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine as a therapeutic agent, it is essential to understand how it interacts with biological macromolecules like proteins. Molecular docking and dynamics simulations are the primary computational tools for this purpose. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. samipubco.com For pyrazole derivatives, the pyrazole ring itself can engage in crucial interactions. The pyridine-like nitrogen atom (N2) can act as a hydrogen bond acceptor, while the N-H of an unsubstituted pyrazole can be a hydrogen bond donor. nih.gov In the case of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the N2 nitrogen remains a key hydrogen bond acceptor. Furthermore, the amine group of the side chain is a potent hydrogen bond donor and can also form salt bridges with acidic residues like aspartate or glutamate (B1630785). acs.org

Docking studies on similar pyrazole-containing kinase inhibitors have shown that the pyrazole ring can form hydrogen bonds with hinge region residues of the kinase, a common binding motif for this class of drugs. nih.govacs.org The aminopropyl side chain could then extend into other pockets of the active site, forming additional stabilizing interactions. The output of a docking simulation includes a binding energy score, which estimates the affinity of the ligand for the protein.

Table 2: Common Protein Residue Interactions with Pyrazole-Based Ligands

| Interaction Type | Common Interacting Residues |

|---|---|

| Hydrogen Bond (Acceptor) | Met, Cys, Asp, Lys, Ser |

| Hydrogen Bond (Donor) | Asp, Glu, Gln, Ser |

| Hydrophobic | Leu, Val, Ile, Ala, Phe |

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. plos.org An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds to microseconds, providing insights into the stability of the binding mode and the flexibility of the protein and ligand.

By running MD simulations on the docked complex of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and a target protein, researchers can verify if the key interactions predicted by docking are maintained. nih.govresearchgate.net Analysis of the simulation trajectory can reveal conformational changes, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). samipubco.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This predictive tool is invaluable in drug discovery for prioritizing the synthesis of new analogs with potentially improved potency. nih.govnih.gov

To build a QSAR model for a series of pyrazole analogs including 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is required. For each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding medicinal chemistry efforts toward more potent compounds. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the precise atomic arrangement and connectivity of a molecule. By interacting with electromagnetic radiation, molecules produce unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govacs.org

For 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, ¹H NMR would be used to identify all unique proton environments. The protons on the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region, while the N-methyl protons would also produce a distinct singlet. nih.gov The protons of the propyl chain would exhibit characteristic splitting patterns (triplet, multiplet, triplet) and chemical shifts influenced by the adjacent amine and pyrazole groups. chemicalbook.com Protons on carbons directly bonded to the amine nitrogen typically appear in the 2.3-3.0 ppm range, being deshielded by the nitrogen's electron-withdrawing effect. libretexts.org The amine (-NH₂) protons themselves often appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O), causing the signal to disappear, which is a useful diagnostic test. libretexts.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5 | ~138 |

| Pyrazole C5-H | ~7.3 | ~128 |

| N-CH₃ | ~3.8 | ~39 |

| CH(NH₂) | ~3.5 - 4.0 | ~50 - 55 |

| CH₂ | ~1.6 - 1.8 | ~30 - 35 |

| CH₃ (ethyl) | ~0.9 | ~10 - 12 |

| NH₂ | ~1.5 - 3.0 (broad) | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (molecular formula C₇H₁₃N₃), the nominal molecular weight is 139.20 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. scholarsresearchlibrary.com This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. Common ionization techniques include Electrospray Ionization (ESI), which is a soft method often used in LC-MS that typically generates the protonated molecular ion [M+H]⁺. nih.gov

Analysis of the fragmentation pattern can further confirm the structure. For this compound, characteristic fragmentation would involve the loss of the ethyl group or cleavage adjacent to the amine group (α-cleavage), a common pathway for aliphatic amines. docbrown.info

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 140.11823 |

| [M+Na]⁺ | 162.10017 |

| [M+K]⁺ | 178.07411 |

| [M+NH₄]⁺ | 157.14477 |

Predicted m/z values for common adducts of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. nih.gov For 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the primary amine group would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The pyrazole ring would exhibit C=C and C=N stretching vibrations typically between 1500-1620 cm⁻¹. mdpi.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Primary Amine (N-H) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretch |

| Primary Amine (N-H) | 1580 - 1650 | Scissoring Bend |

| Aliphatic (C-H) | 2850 - 2960 | Stretch |

| Pyrazole Ring (C=N, C=C) | 1500 - 1620 | Stretch |

| Aliphatic (C-N) | 1000 - 1250 | Stretch |

Typical infrared absorption frequencies for the functional groups in 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. libretexts.orgmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. While simple aliphatic amines show only weak absorptions, the pyrazole ring constitutes a chromophore that absorbs UV light. libretexts.orgmdpi.com The absorption maxima (λ_max) can provide evidence for the heterocyclic ring system and can be useful for quantitative analysis using techniques like HPLC. researchgate.net

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. This ensures the material used in research is of a known and high purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A typical method for a basic compound like 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine would involve reversed-phase chromatography. google.com

Method development would focus on optimizing separation on a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol. google.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that all components are eluted from the column in a reasonable time with good resolution. Detection is typically performed using a UV detector set to a wavelength where the pyrazole ring absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov As the separated components elute from the HPLC column, they are introduced directly into the mass spectrometer's ion source.

This technique is invaluable during research and development as it provides not only the retention time and purity information from the chromatography but also the molecular weight of the main compound and any impurities. nih.govrsc.org This allows for the rapid identification of process-related impurities and degradation products by analyzing their mass-to-charge ratios and fragmentation patterns, providing a high degree of confidence in the identity and purity of the synthesized compound. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). monadlabtech.comijsrtjournal.com This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. ijsrtjournal.com

For the analysis of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a UPLC method would be developed for both qualitative and quantitative purposes, such as determining purity, identifying impurities, and for pharmacokinetic studies. A typical UPLC system would consist of a binary or quaternary solvent manager, a sample manager with a flow-through needle, a column heater, and a detector.

Given the amine functionality and heterocyclic nature of the compound, a reversed-phase UPLC method would be a suitable starting point. A C18 or C8 column with a small particle size (e.g., 1.7 µm) would likely provide good retention and separation. The mobile phase would typically consist of an aqueous component (containing a modifier like formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent such as acetonitrile or methanol. Gradient elution would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.

Detection could be achieved using a photodiode array (PDA) detector, which would provide spectral information across a range of wavelengths, or more selectively and sensitively with a mass spectrometer (MS). researchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) would be particularly powerful for quantification in complex matrices. researchgate.net

While no specific UPLC data has been published for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, the following table illustrates a hypothetical set of parameters and results for its analysis.

| Parameter | Hypothetical Value/Condition |

|---|---|

| Instrument | Waters ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 220 nm |

| Gradient | 5% to 95% B over 3 minutes |

| Retention Time | 1.85 min |

| Purity (by peak area) | >99% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. numberanalytics.comwikipedia.org This method provides precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. researchgate.netmdpi.com

To perform X-ray crystallography on 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a single crystal of suitable size and quality would first need to be grown. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal would then be mounted on a goniometer and placed in a beam of monochromatic X-rays. wikipedia.org

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted beams are collected by a detector. youtube.com This diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. nih.gov

No crystal structure has been published for 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. However, analysis of related pyrazole structures indicates that one could expect to determine the planarity of the pyrazole ring, the conformation of the propan-1-amine side chain, and any intermolecular interactions such as hydrogen bonding involving the amine group. The following table presents hypothetical crystallographic data for the compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₁₃N₃ |

| Formula Weight | 139.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 105.45 |

| Volume (ų) | 833.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.110 |

| R-factor (%) | 4.5 |

Research Applications and Prospective Avenues for 1 1 Methyl 1h Pyrazol 4 Yl Propan 1 Amine

Utilization as a Building Block in Complex Organic Synthesis

The presence of both a nucleophilic amine and a modifiable pyrazole (B372694) ring system makes 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine a highly versatile building block in the synthesis of more intricate molecular architectures. nih.govnih.gov The primary amine serves as a key functional handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. These reactions allow for the straightforward introduction of diverse substituents and the construction of larger, more complex molecules.

The pyrazole core itself offers additional sites for functionalization. While the nitrogen at the 1-position is methylated, the carbon atoms of the ring can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of further modifications. This dual reactivity of the amine and the pyrazole ring system enables the synthesis of a wide array of derivatives with tailored properties.

For instance, its application can be envisioned in the synthesis of polysubstituted heterocyclic compounds, which are often scaffolds for biologically active molecules. mdpi.commdpi.com The amine group can be used to form a new ring system, or it can be modified to direct the assembly of other molecular components.

Table 1: Synthetic Transformations of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Acylation | Acyl chloride, anhydride (B1165640) | Amide | Pharmaceutical intermediates |

| Reductive Amination | Aldehyde/Ketone, NaBH4 | Secondary/Tertiary Amine | Fine chemical synthesis |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Ligand synthesis |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl amine | Materials science |

Development as a Ligand in Coordination Chemistry and Catalysis

Pyrazole-containing molecules are well-established as effective ligands in coordination chemistry due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with a wide range of metal ions. researchgate.netresearchgate.net The specific compound, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, offers multiple coordination sites: the pyridine-like nitrogen atom of the pyrazole ring and the primary amine group. This bidentate chelation potential can lead to the formation of stable metal complexes with interesting catalytic and material properties. dntb.gov.uaacs.org

The steric and electronic properties of the ligand, which are influenced by the methyl group on the pyrazole and the propyl-amine chain, can be fine-tuned to control the geometry and reactivity of the resulting metal complex. nih.gov These complexes have potential applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions. researchgate.net The pyrazole moiety often contributes to the thermal stability of the catalyst, while the amine group can be modified to influence solubility and substrate recognition. dntb.gov.ua

Table 2: Potential Coordination Complexes and Catalytic Applications

| Metal Ion | Coordination Mode | Potential Catalyst For |

| Copper(II) | Bidentate (N, N') | Oxidation of alcohols and phenols |

| Palladium(II) | Bidentate (N, N') | Suzuki and Heck cross-coupling reactions |

| Rhodium(I) | Bidentate (N, N') | Asymmetric hydrogenation |

| Zinc(II) | Bidentate (N, N') | Lewis acid catalysis |

Application as a Biochemical Probe in Biological Assays

The structural motif of a substituted pyrazole amine is frequently found in biologically active compounds, suggesting that 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine could serve as a valuable scaffold for the development of biochemical probes. nih.govnih.gov By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the primary amine, this molecule can be transformed into a tool for studying biological systems.

Such probes could be used to investigate the binding interactions with specific proteins or enzymes, to visualize cellular components, or to track the distribution of the molecule within a biological system. The pyrazole core can be further modified to enhance binding affinity and selectivity for a particular biological target. The development of such probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery. nih.gov

Contribution to Novel Material Science Research

The field of material science is increasingly looking towards functional organic molecules for the creation of new materials with tailored electronic, optical, and physical properties. Pyrazole derivatives have been explored for their potential in the development of organic light-emitting diodes (OLEDs), sensors, and porous organic polymers. researchgate.netnih.gov

The compound 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be utilized as a monomer in polymerization reactions, with the amine group providing a reactive site for creating polymer chains. The resulting pyrazole-containing polymers could exhibit interesting properties such as thermal stability, and the ability to coordinate with metal ions, leading to the formation of functional metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could have applications in gas storage, separation, and catalysis.

Future Directions in Pre-clinical Drug Discovery and Development

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. nih.govmdpi.comresearchgate.net The aminopyrazole moiety, in particular, is a key component of many kinase inhibitors used in cancer therapy. mdpi.comnih.gov

Therefore, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine represents a promising starting point for the design and synthesis of new drug candidates. researchgate.net The primary amine allows for the facile introduction of various pharmacophores through amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships (SAR). nih.gov Preclinical development would involve synthesizing a library of derivatives and screening them for activity against various biological targets. Promising lead compounds would then undergo further optimization of their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Table 3: Potential Therapeutic Targets for Derivatives

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | Aminopyrazole is a known kinase-binding motif. mdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Pyrazole is the core of several NSAIDs. |

| Infectious Diseases | Viral or bacterial enzymes | Pyrazole derivatives have shown antimicrobial activity. nih.gov |

| Neurological Disorders | Receptors in the central nervous system | Pyrazole-based compounds have been investigated for CNS activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.